3,4-(Methylenedioxy)phenylmagnesium bromide

Catalog No.
S1515545
CAS No.
17680-04-5
M.F
C7H5BrMgO2
M. Wt
225.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-(Methylenedioxy)phenylmagnesium bromide

CAS Number

17680-04-5

Product Name

3,4-(Methylenedioxy)phenylmagnesium bromide

IUPAC Name

magnesium;5H-1,3-benzodioxol-5-ide;bromide

Molecular Formula

C7H5BrMgO2

Molecular Weight

225.32 g/mol

InChI

InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1

InChI Key

KLRLIDQAFFVFCV-UHFFFAOYSA-M

SMILES

C1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-]

Canonical SMILES

C1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-]

Organic Synthesis Intermediate:

3,4-(Methylenedioxy)phenylmagnesium bromide (also known as MDPBM) is primarily used as an intermediate in organic synthesis [, ]. It acts as a nucleophilic reagent due to the presence of a reactive magnesium-carbon bond. This bond readily reacts with various organic electrophiles, allowing for the formation of new carbon-carbon bonds.

MDPBM finds application in the synthesis of diverse organic compounds, including:

  • Pharmaceuticals: MDPBM can be used to synthesize various biologically active molecules, including some with potential anti-cancer and anti-inflammatory properties [, ].
  • Fine Chemicals: It is used in the production of various fine chemicals, such as dyes, fragrances, and electronic materials.
  • Polymers: MDPBM can be employed in the synthesis of certain types of polymers with specific properties [].

Research on Reaction Mechanisms:

MDPBM has also been used in research studies to investigate the mechanisms of organometallic reactions []. Due to its well-defined structure and reactivity, MDPBM serves as a model compound for understanding the factors influencing the rates and selectivities of these reactions.

3,4-(Methylenedioxy)phenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is C7_7H5_5BrMgO2_2, and it features a methylenedioxy group attached to a phenyl ring. This compound is known for its high reactivity, particularly in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis. As a Grignard reagent, it can react with various electrophiles, contributing to the formation of complex organic molecules .

MDPB poses several safety hazards:

  • Flammability: MDPB solutions are flammable and should be kept away from heat and ignition sources.
  • Air and moisture sensitivity: Exposure to air or moisture can lead to decomposition and release of flammable gases.
  • Skin and eye irritant: MDPB can cause severe skin burns and eye damage. It is crucial to wear appropriate personal protective equipment (PPE) when handling this compound.

  • Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols. This reaction is fundamental in organic synthesis for constructing larger molecules.
  • Formation of Alcohols: When reacted with carbon dioxide, it can yield carboxylic acids after hydrolysis .
  • Coupling Reactions: It can also be involved in coupling reactions with alkyl halides to form biaryl compounds .

The synthesis of 3,4-(Methylenedioxy)phenylmagnesium bromide typically involves the following steps:

  • Preparation of the Grignard Reagent: Magnesium metal is reacted with 3,4-(methylenedioxy)bromobenzene in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to produce the Grignard reagent.
  • Reagent Formation: The reaction proceeds under an inert atmosphere (usually nitrogen or argon) to prevent moisture interference.
  • Purification: The resultant Grignard reagent may be purified by distillation or recrystallization depending on the desired application .

3,4-(Methylenedioxy)phenylmagnesium bromide serves multiple purposes in organic chemistry:

  • Synthesis Intermediate: It is used as an intermediate in the total synthesis of natural products such as (+)-paulownin and (+)-vittatine.
  • Research Tool: It is employed in academic and industrial research settings for studying reaction mechanisms involving Grignard reagents.
  • Pharmaceutical Development: The compound may be utilized in the development of new pharmaceuticals due to its reactivity and ability to form complex structures .

Interaction studies involving 3,4-(Methylenedioxy)phenylmagnesium bromide primarily focus on its reactivity with various electrophiles. Understanding these interactions helps chemists predict the outcomes of synthetic pathways involving this compound. Additionally, studies on its stability and reactivity under different conditions (e.g., moisture presence) are crucial for safe handling and application in laboratory settings .

Several compounds share structural or functional similarities with 3,4-(Methylenedioxy)phenylmagnesium bromide. Here are a few notable examples:

Compound NameStructureUnique Features
3,4-Dimethoxyphenylmagnesium bromideC9_9H9_9BrMgO2_2Contains two methoxy groups; used in similar reactions
2-Methoxyphenylmagnesium bromideC8_8H9_9BrMgOContains one methoxy group; less sterically hindered
Phenylmagnesium bromideC6_6H5_5BrMgSimplest form of phenyl Grignard reagent; lacks substituents

The uniqueness of 3,4-(Methylenedioxy)phenylmagnesium bromide lies in its methylenedioxy group, which can influence its reactivity and selectivity in

The history of 3,4-(Methylenedioxy)phenylmagnesium bromide is intrinsically tied to the broader discovery of Grignard reagents, which revolutionized organic synthesis in the early 20th century. In 1900, François Auguste Victor Grignard, while working as a doctoral student under Philippe Barbier at the University of Lyon, discovered a new method for forming carbon-carbon bonds using organomagnesium compounds. This breakthrough came when Grignard suggested a two-step approach to improve Barbier's one-pot reaction, which had been producing inconsistent results.

Grignard's method involved first preparing an organomagnesium halide (RMgX) and then reacting it with a carbonyl compound to form alcohols. When he demonstrated this test-tube preparation to Barbier, he was congratulated for his original discovery. The process of forming an organomagnesium halide in the presence of a reactant became known as the Barbier procedure, while the two-step reaction was termed the Grignard reaction.

The significance of Grignard's discovery was recognized with the Nobel Prize in Chemistry in 1912, which he shared with Paul Sabatier. Victor Grignard (1871-1935) thus cemented his legacy in organic chemistry, opening a broad area of organic synthesis that continues to be relevant over a century later.

Role in Modern Organic Synthesis

3,4-(Methylenedioxy)phenylmagnesium bromide has established itself as a valuable tool in contemporary organic synthesis, particularly in preparing complex natural products and pharmaceutically relevant compounds. The methylenedioxy group attached to positions 3 and 4 of the phenyl ring bestows special reactivity patterns that can be exploited in selective transformations.

This Grignard reagent serves as an important organic chemical synthesis intermediate, finding applications in various synthetic pathways. One notable example is its use in the total synthesis of (+)-paulownin, demonstrating its utility in constructing complex natural products. Additionally, it functions as a key reagent in synthesizing compounds like 3,4-methylenedioxypropiophenone (MDP1P), which can be prepared via a Grignard reaction between ethylmagnesium bromide and piperonylonitrile.

The versatility of 3,4-(Methylenedioxy)phenylmagnesium bromide underscores the enduring importance of Grignard chemistry in organic synthesis. Even after more than 110 years since their discovery, Grignard reagents not only continue to find use in established reactions but also remain the subject of active research for new applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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